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molecular formula C10H10ClNO3 B8523027 2-(3-chloro-4-acetamidophenyl)acetic acid

2-(3-chloro-4-acetamidophenyl)acetic acid

Cat. No. B8523027
M. Wt: 227.64 g/mol
InChI Key: UUPITOKULSDXIO-UHFFFAOYSA-N
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Patent
US05859051

Procedure details

Acetic anhydride (152 mL, 1.6 moles) was added dropwise to a rapidly stirring mixture of 4-aminophenylacetic acid (195 grams, 1.3 moles) in acetic acid (600 mL) and water (250 mL) at room temperature. After a slight exotherm, the dark brown solution was stirred for one hour at room temperature. The solution was diluted with ethanol (500 mL) and water (250 mL), and a suspension of Calcium hypochlorite (340 grams, 2.3 moles) in water (1L plus 500 mL rinse) was added portionwise. The temperature rose to 50° C. and the mixture was stirred for 16 hours at room temperature. The mixture was poured into ice-water (8 L) and extracted with ethyl acetate (3×2 L). The combined extracts were washed with saturated brine, dried over magnesium sulfate and concentrated in vacuo to a small volume. Hexane was added and the resulting precipitate filtered, washed with hexane and dried to give the title compound(180 grams) as a brown solid
Quantity
152 mL
Type
reactant
Reaction Step One
Quantity
195 g
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
340 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
8 L
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Five
Name
Quantity
250 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([O:4]C(=O)C)(=O)[CH3:2].[NH2:8][C:9]1[CH:14]=[CH:13][C:12]([CH2:15][C:16]([OH:18])=[O:17])=[CH:11][CH:10]=1.[Cl:19][O-].[Ca+2].Cl[O-]>C(O)(=O)C.O.C(O)C>[Cl:19][C:14]1[CH:13]=[C:12]([CH2:15][C:16]([OH:18])=[O:17])[CH:11]=[CH:10][C:9]=1[NH:8][C:1](=[O:4])[CH3:2] |f:2.3.4|

Inputs

Step One
Name
Quantity
152 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
195 g
Type
reactant
Smiles
NC1=CC=C(C=C1)CC(=O)O
Name
Quantity
600 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
250 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
340 g
Type
reactant
Smiles
Cl[O-].[Ca+2].Cl[O-]
Name
Quantity
500 mL
Type
solvent
Smiles
O
Step Four
Name
ice water
Quantity
8 L
Type
reactant
Smiles
Step Five
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
250 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
a rapidly stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After a slight exotherm, the dark brown solution was stirred for one hour at room temperature
Duration
1 h
ADDITION
Type
ADDITION
Details
was added portionwise
CUSTOM
Type
CUSTOM
Details
rose to 50° C.
STIRRING
Type
STIRRING
Details
the mixture was stirred for 16 hours at room temperature
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×2 L)
WASH
Type
WASH
Details
The combined extracts were washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to a small volume
ADDITION
Type
ADDITION
Details
Hexane was added
FILTRATION
Type
FILTRATION
Details
the resulting precipitate filtered
WASH
Type
WASH
Details
washed with hexane
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1NC(C)=O)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 180 g
YIELD: CALCULATEDPERCENTYIELD 60.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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